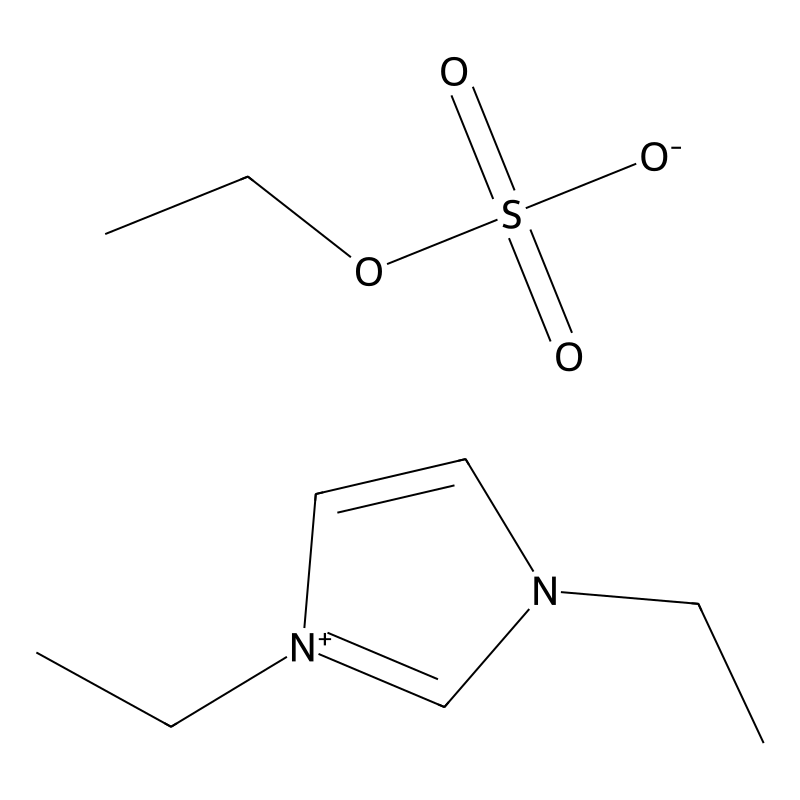1,3-Diethylimidazolium ethylsulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Diethylimidazolium ethylsulfate (C9H18N2O4S), often abbreviated as EtSO4-EtIm (source: ), is a type of ionic liquid (IL) finding applications in various scientific research fields due to its unique properties. Here's a breakdown of its applications:
Solvent
- Organic and Inorganic Synthesis: EtSO4-EtIm serves as a solvent for synthesizing various organic and inorganic compounds. Its ionic nature allows it to dissolve a wider range of polar and non-polar compounds compared to traditional organic solvents, making it useful in reactions involving these materials source: https://www.benchchem.com/product/b6360006.
Catalyst
- Chemical Reactions: Research explores EtSO4-EtIm's potential as a catalyst for various chemical reactions. Its ability to dissolve reactants and stabilize intermediates can improve reaction efficiency and selectivity source: https://www.benchchem.com/product/b6360006.
Extraction Medium
- Organic and Inorganic Compounds: EtSO4-EtIm's tunable polarity and solvation properties make it a valuable medium for extracting both organic and inorganic compounds. Researchers can leverage these properties to selectively extract target compounds from mixtures source: https://www.benchchem.com/product/b6360006.
1,3-Diethylimidazolium ethyl sulfate is an ionic liquid characterized by its unique structure, comprising a diethylimidazolium cation and an ethyl sulfate anion. This compound is notable for its low vapor pressure, high thermal stability, and wide electrochemical window, making it a promising candidate for various applications in chemistry and materials science. Its chemical formula is C₈H₁₅N₂O₄S, and it has a CAS number of 516474-04-7.
Research indicates that ionic liquids like 1,3-diethylimidazolium ethyl sulfate exhibit low toxicity and are biodegradable under certain conditions. They have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, their potential for use in drug delivery systems is being explored due to their favorable solvation properties .
The synthesis of 1,3-diethylimidazolium ethyl sulfate typically involves the reaction of diethyl sulfate with 1,3-diethylimidazole. Two primary methods are used:
- Solvent-Free Method:
- Combine diethyl sulfate with 1,3-diethylimidazole at elevated temperatures (around 50°C) under stirring conditions.
- Monitor the reaction progress using thin-layer chromatography.
- After completion, purify the product through washing and evaporation techniques.
- Solvent Method:
Studies on the interactions of 1,3-diethylimidazolium ethyl sulfate with other compounds reveal its capacity to form stable mixtures with various organic solvents. Its compatibility with different materials enhances its application potential in industrial processes. Research also indicates that it can effectively solvate polar and non-polar compounds alike, making it versatile for different chemical environments .
Several compounds share structural similarities with 1,3-diethylimidazolium ethyl sulfate. Below is a comparison highlighting its uniqueness:
1,3-Diethylimidazolium ethyl sulfate stands out due to its balance of low toxicity and high thermal stability while maintaining effective solvation properties across diverse applications.








